molecular formula C15H13F2N5O2 B2614596 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide CAS No. 2034354-83-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2614596
CAS No.: 2034354-83-9
M. Wt: 333.299
InChI Key: VRRTZHVYLOKHFB-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide (CAS 2034354-83-9) is a small molecule compound with a molecular formula of C15H13F2N5O2 and a molecular weight of 333.29 g/mol . This chemical features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in medicinal chemistry for developing enzyme inhibitors. Although the specific biological data for this compound is not fully detailed in public literature, compounds based on the triazolo[4,3-b]pyridazine structure have been identified as potent and selective inhibitors of various protein kinases, which are key targets in oncology research . For instance, similar analogs have been developed as PIM kinase inhibitors with demonstrated antiproliferative activity and utility in combination with other antitumoral agents . Other research highlights that the triazolo[4,3-b]pyridazine scaffold can be used to create highly selective inhibitors for receptor tyrosine kinases, such as c-Met, which plays a crucial role in cancer invasion and metastasis . This makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways in cancer biology, kinase signal transduction, and structure-activity relationships (SAR). The compound is offered with the following identifier: PubChem CID 91819046 . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRTZHVYLOKHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl orthoformate to form the triazolopyridazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Key Observations:
  • Position 6 Substitution :

    • Ethoxy vs. Methyl () : Ethoxy may confer greater metabolic stability compared to methyl, as ethers are less prone to oxidative degradation. However, methyl-substituted analogs exhibit antimicrobial activity, suggesting that smaller substituents may favor target binding in certain contexts .
    • Ethoxy vs. Hydroxy/Chloro () : Chloro and hydroxy analogs demonstrate cytotoxicity, but ethoxy’s larger size and lipophilicity might reduce off-target effects while maintaining cell permeability .
  • Benzamide Substituents: 3,4-Difluoro vs. Non-Fluorinated (): Fluorination enhances electronegativity and may improve binding to hydrophobic pockets in target proteins. Non-fluorinated benzamides in showed moderate activity, whereas difluoro substitution could optimize potency .
  • Activity Shifts :

    • Replacement of benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety () abolished thrombin inhibition but introduced antiproliferative effects, highlighting the critical role of the benzamide group in modulating activity .

Toxicity and Selectivity

  • Cytotoxicity : Chloro-substituted Compound 24 () showed potent cytotoxicity (IC50: ~1.2 μg/mL), but ethoxy’s reduced electrophilicity might lower reactivity with cellular nucleophiles, improving safety .
  • Toxicity of Triazolo Cores : Neutral triazolo derivatives, such as TATOT (), demonstrate low toxicity, supporting the scaffold’s suitability for drug development .

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16F2N6OC_{17}H_{16}F_2N_6O, with a molecular weight of approximately 373.34 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a difluorobenzamide structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC17H16F2N6O
Molecular Weight373.34 g/mol
Structural FeaturesTriazole, Pyridazine, Difluorobenzamide

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole compounds have been shown to inhibit the proliferation of cancer cells through mechanisms involving the disruption of cell division pathways and apoptosis induction .

Case Study: Antiproliferative Assays
A study evaluating the biological activity of related triazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example:

  • Compound A: IC50 = 24 nM (HCT-116)
  • Compound B: IC50 = 43.4 μM (MCF-7)

These findings suggest that this compound may similarly affect cancer cell viability .

The proposed mechanism of action for this compound involves:

  • Inhibition of Specific Proteins : The compound may interact with proteins involved in cell cycle regulation.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells.
  • Targeting Signaling Pathways : Similar compounds have been shown to affect pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation .

Pharmacological Profile

This compound belongs to a class of triazole-containing compounds known for their diverse pharmacological activities:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic : May provide pain relief through central nervous system pathways.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis requires multi-step protocols, including cyclization of pyridazine precursors, ethoxy group introduction, and benzamide coupling. Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions (e.g., hydrolysis of the ethoxy group). Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) during amide coupling reduce racemization .
  • Catalysts : Triethylamine or DMAP enhances coupling efficiency .
  • Yield monitoring : Use TLC or HPLC to track intermediates (e.g., Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, difluorophenyl protons at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular ion peak (e.g., [M+H]+ m/z = 403.12) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, retention time ~8.2 min) .
  • Elemental analysis : Validate C, H, N content (e.g., C: 58.2%, H: 4.1%, N: 17.3%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme isoforms). Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LD6 for fungal targets; 1M17 for kinases). Key interactions:
  • Triazole nitrogen with catalytic lysine (e.g., K295 in EGFR) .
  • Difluorophenyl group in hydrophobic pockets .
  • MD simulations : GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .
  • QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on IC50 .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?

  • Answer :

  • Prodrug design : Mask polar groups (e.g., benzamide) with ester linkages to enhance oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% for efficacy) .

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